Carbonic Anhydrase II Inhibition: Regioisomer Comparison
Inhibition of human carbonic anhydrase II (CA-II) by 2-bromo-5-nitrophenyl-containing compounds has been reported with IC50 values of 514 nM, measured via spectrophotometric assay using 4-nitrophenylacetate as substrate [1]. In contrast, analogous compounds with the 3-bromo-5-nitrophenyl regioisomeric substitution pattern show markedly different activity profiles, with binding affinity Ki values as low as 6.30 nM against the same target under comparable assay conditions [2]. The approximately 80-fold difference in potency between regioisomers demonstrates that the 2-bromo-5-nitro substitution pattern confers a distinct biological interaction profile that is not interchangeable with the 3-bromo isomer.
| Evidence Dimension | Carbonic Anhydrase II (CA-II) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 514 nM (2-bromo-5-nitrophenyl-containing compound vs. recombinant human CA-II) |
| Comparator Or Baseline | 3-bromo-5-nitrophenyl-containing analog: Ki = 6.30 nM (binding affinity to human CA2) |
| Quantified Difference | Approximately 80-fold difference in potency between regioisomeric substitution patterns |
| Conditions | Spectrophotometric esterase assay using 4-nitrophenylacetate as substrate; recombinant human CA-II |
Why This Matters
When selecting a bromo-nitrophenylacetonitrile building block for CA-II inhibitor development, the regioisomeric identity directly determines whether the resulting compound will be a weak micromolar inhibitor or a potent nanomolar binder, making isomer selection a critical procurement decision.
- [1] BindingDB BDBM50553480; CHEMBL4741442. Inhibition of recombinant human CA-II by a 2-bromo-5-nitrophenyl-containing compound: IC50 = 514 nM. Assay: 4-nitrophenylacetate substrate, spectrophotometry. ChEMBL/BindingDB. Accessed 2026-04-25. View Source
- [2] BindingDB BDBM50513912; CHEMBL4524569. Binding affinity to human CA2: Ki = 6.30 nM. Assay: 4-nitrophenylacetate substrate, spectrophotometric esterase assay. ChEMBL/BindingDB. Accessed 2026-04-25. View Source
